Product packaging for 3-Acetyl-1-(2-nitrophenyl)piperidin-2-one(Cat. No.:)

3-Acetyl-1-(2-nitrophenyl)piperidin-2-one

Cat. No.: B13175048
M. Wt: 262.26 g/mol
InChI Key: AOIUMVNVQCNORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-1-(2-nitrophenyl)piperidin-2-one is a chemical compound intended for research use only; it is not for diagnostic or therapeutic use. This nitrophenylpiperidinone derivative is a valuable synthetic intermediate in organic and medicinal chemistry research. Piperidine and piperidin-2-one derivatives are important structural motifs found in many biologically active molecules and are frequently utilized in drug discovery programs. The nitrophenyl group can serve as a versatile precursor for further chemical transformations. Researchers can employ this compound in the synthesis of more complex molecular architectures, particularly in developing pharmacologically active agents. The compound should be stored sealed in a dry, room-temperature environment. As a standard laboratory safety precaution, appropriate personal protective equipment should be worn, and contact with skin and eyes should be avoided. Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O4 B13175048 3-Acetyl-1-(2-nitrophenyl)piperidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

3-acetyl-1-(2-nitrophenyl)piperidin-2-one

InChI

InChI=1S/C13H14N2O4/c1-9(16)10-5-4-8-14(13(10)17)11-6-2-3-7-12(11)15(18)19/h2-3,6-7,10H,4-5,8H2,1H3

InChI Key

AOIUMVNVQCNORH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCN(C1=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways Leading to 3 Acetyl 1 2 Nitrophenyl Piperidin 2 One

General Synthetic Strategies for Piperidinone Ring Systems

The formation of the piperidinone ring, a prevalent scaffold in medicinal chemistry, can be achieved through several strategic approaches.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for the synthesis of piperidinone rings. This strategy typically involves the formation of a linear precursor containing a nitrogen atom and a suitable chain with electrophilic and nucleophilic centers that can react to form the cyclic amide. A prominent example is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further manipulated to yield the desired piperidinone. Another approach involves the cyclization of ω-amino acids or their derivatives. For instance, the cyclization of 5-aminopentanoic acid derivatives can be induced under various conditions to form the piperidin-2-one ring. Radical-mediated cyclizations of unsaturated amides also provide a pathway to the piperidinone core.

Intermolecular Annulation and Cycloaddition Reactions

Intermolecular reactions, where two or more separate molecules combine to form the piperidinone ring, offer a convergent approach to this heterocyclic system. Annulation reactions, which involve the formation of a new ring onto an existing structure, are a key strategy. For example, a [4+2] cycloaddition (Diels-Alder reaction) between a diene and a dienophile containing the necessary nitrogen and carbonyl functionalities can construct the six-membered ring in a single step. Another approach is the aza-Michael addition, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound, followed by a subsequent cyclization step.

Multi-component Reaction Pathways for Piperidinone Core Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, provide an efficient and atom-economical route to complex molecules like substituted piperidinones. The Petrenko-Kritschenko piperidone synthesis, for instance, is a classic MCR that condenses an aldehyde, an amine, and a β-dicarbonyl compound to form a 4-piperidone, which can be a precursor to 2-piperidinones. These one-pot reactions are highly valued for their ability to rapidly generate molecular diversity.

Specific Synthetic Routes and Procedures for 3-Acetyl-1-(2-nitrophenyl)piperidin-2-one

Based on the general strategies, a plausible synthetic pathway for this compound would likely involve a two-step process: the formation of the 1-(2-nitrophenyl)piperidin-2-one (B2818290) scaffold followed by the introduction of the acetyl group at the 3-position, or a convergent approach where a precursor already containing the acetyl moiety is cyclized.

Precursor Synthesis and Functional Group Introduction (e.g., Nitrophenyl, Acetyl Moieties)

Introduction of the 1-(2-Nitrophenyl) Moiety: The 1-(2-nitrophenyl) group is likely introduced via an N-arylation reaction. A common method is the nucleophilic aromatic substitution of a highly activated aryl halide, such as 1-fluoro-2-nitrobenzene, with piperidin-2-one. The electron-withdrawing nitro group in the ortho position activates the aryl ring towards nucleophilic attack by the nitrogen of the piperidin-2-one. Alternatively, a copper- or palladium-catalyzed cross-coupling reaction between piperidin-2-one and a suitable 2-nitro-substituted aryl precursor (e.g., 1-bromo-2-nitrobenzene (B46134) or 1-iodo-2-nitrobenzene) could be employed.

Another strategy involves starting with 2-nitroaniline (B44862) and constructing the piperidinone ring onto it. This could be achieved by reacting 2-nitroaniline with a 5-halopentanoyl halide (e.g., 5-bromopentanoyl chloride) to form an N-(2-nitrophenyl)-5-halopentanamide intermediate. Subsequent intramolecular cyclization, typically base-mediated, would then yield 1-(2-nitrophenyl)piperidin-2-one.

Introduction of the 3-Acetyl Moiety: The acetyl group at the 3-position can be introduced through the acylation of the enolate of 1-(2-nitrophenyl)piperidin-2-one. This would involve treating the N-substituted piperidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to generate the enolate, which is then quenched with an acetylating agent like acetyl chloride or acetic anhydride (B1165640).

Alternatively, a Dieckmann-type cyclization of a precursor such as N-(2-nitrophenyl)-N-(3-ethoxycarbonylpropyl)acetamide could directly yield a β-keto ester at the 3-position, which upon hydrolysis and decarboxylation would provide the 3-acetyl derivative.

A Claisen condensation of 1-(2-nitrophenyl)piperidin-2-one with ethyl acetate (B1210297) in the presence of a strong base is another viable route to introduce the acetyl group.

Optimized Reaction Conditions and Parameter Variations

The optimization of reaction conditions is crucial for achieving high yields and purity of the final product.

For N-arylation:

Solvent: Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are typically used for nucleophilic aromatic substitution reactions.

Base: A non-nucleophilic base such as potassium carbonate, sodium hydride, or a tertiary amine is often required to deprotonate the piperidin-2-one nitrogen.

Temperature: The reaction temperature can vary from room temperature to elevated temperatures, depending on the reactivity of the aryl halide.

For C-acylation:

Base: Strong, non-nucleophilic bases are essential for the quantitative formation of the enolate. LDA is a common choice.

Temperature: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions.

Acylating Agent: The choice of acetylating agent and its stoichiometry will influence the reaction efficiency.

Below is a table summarizing potential reaction parameters for the key synthetic steps:

Reaction Step Reagents Base Solvent Temperature Potential Yield
N-Arylation (SNAr)Piperidin-2-one, 1-Fluoro-2-nitrobenzeneK2CO3DMF80-120 °CModerate to Good
N-Arylation (from aniline)2-Nitroaniline, 5-Bromopentanoyl chloridePyridine (B92270)CH2Cl20 °C to rtGood
Intramolecular CyclizationN-(2-Nitrophenyl)-5-bromopentanamideNaHTHFrt to refluxGood
C-Acylation1-(2-Nitrophenyl)piperidin-2-one, Acetyl chlorideLDATHF-78 °C to rtModerate to Good

Note: The potential yields are estimates based on similar reactions and would require experimental validation for the specific synthesis of this compound.

Role of Catalysis in Yield and Selectivity Enhancement

The introduction of the acetyl group at the C3 position of the 1-(2-nitrophenyl)piperidin-2-one ring is a critical transformation that can be significantly influenced by catalysis. While classical methods might rely on stoichiometric base-mediated Claisen-type condensations, modern catalytic approaches offer superior control over selectivity and can lead to higher yields under milder conditions.

One of the most promising catalytic strategies for the C-acylation of lactams involves transition metal catalysis. Research has demonstrated the efficacy of nickel-catalyzed enantioselective C-acylation of α-substituted lactams. Although this specific research focuses on introducing an acyl group to an already substituted alpha-carbon, the principles can be extrapolated to the acetylation of an unsubstituted C3 position. In a potential catalytic cycle, a Ni(0) complex would undergo oxidative addition with an aryl halide. Subsequent ligand substitution with a benzonitrile (B105546) (as a surrogate for the acetyl group source) and the lactam enolate would form a Ni(II)-imino complex. Reductive elimination would then yield the C-acylated product after hydrolysis. The choice of ligand is crucial for both yield and enantioselectivity in such reactions.

The following table summarizes the effect of different ligands on a model nickel-catalyzed C-acylation of a lactam, illustrating the importance of the ligand in achieving high enantiomeric excess (ee) and yield.

EntryLigandSolventYield (%)ee (%)
1(R)-BINAPToluene (B28343)3110
2L2 (Mandyphos-type)Toluene6545
3L3 (Mandyphos-type)THF7255
4L4 (Josiphos-type)TBME74-60

Data extrapolated from a model Ni-catalyzed enantioselective C-acylation of an α-substituted lactam.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes. This involves the use of less hazardous chemicals, environmentally benign solvents, and energy-efficient processes.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, solvent-free conditions could be explored for the C3-acetylation step. Claisen-Schmidt condensations, which are mechanistically similar to the required acetylation, have been successfully carried out under solvent-free conditions by grinding the reactants with a solid base like sodium hydroxide. ekb.eg This approach not only reduces solvent waste but can also lead to higher yields and simpler product isolation. A study on a solvent-free Claisen condensation demonstrated the formation of the product in 80% yield after just 30 minutes of heating, a significant improvement over long reaction times in solution.

Alternatively, the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) can be considered. Ultrasound-promoted syntheses of various heterocyclic compounds have been successfully performed in water, which is a green and readily available solvent. nih.govmdpi.com PEG has also been used as a recyclable and effective solvent medium for reactions such as the DABCO-promoted synthesis of 2-aminothiophenes under ultrasound irradiation. The use of such green solvents would significantly improve the environmental footprint of the synthesis of this compound.

Atom Economy and Waste Minimization Strategies

Atom economy is a critical metric in assessing the sustainability of a chemical process, as it quantifies the efficiency with which atoms from the reactants are incorporated into the desired product.

For the proposed synthesis, the atom economy of each step can be analyzed:

N-Arylation Step:

Buchwald-Hartwig Amination: This catalytic process, while highly efficient, also generates stoichiometric amounts of salt as a byproduct from the base used (e.g., sodium bromide from sodium tert-butoxide and 1-bromo-2-nitrobenzene). However, the catalytic nature of the reaction means that the palladium and ligand are used in substoichiometric amounts, which is a key aspect of waste minimization from a catalyst perspective.

α-Acylation Step: The acylation of the lactam enolate with acetyl chloride would generate lithium chloride as a byproduct. If acetic anhydride is used, a lithium acetate byproduct would be formed. While both methods generate a salt byproduct, the use of acetic anhydride could be considered to have a slightly better atom economy in some contexts as the acetate anion has a higher molecular weight than the chloride anion, meaning less of the mass is in the leaving group.

Strategies for Waste Minimization:

Catalyst Recycling: For the Buchwald-Hartwig amination, the use of heterogeneous catalysts or catalyst systems that can be recovered and reused would significantly reduce waste and the environmental impact associated with precious metal catalysts.

Solvent Selection and Recycling: The choice of solvents plays a crucial role in waste generation. Utilizing greener solvents that are less toxic, biodegradable, and easily recyclable can drastically improve the environmental profile of the synthesis. For instance, exploring solvent-free conditions or using bio-based solvents are attractive alternatives.

Base Selection: The choice of base impacts the nature and amount of salt waste. Using bases that produce environmentally benign or easily recyclable byproducts is a key strategy.

Below is an interactive data table summarizing the atom economy for the proposed synthetic steps.

Reaction Step Reactants Desired Product Byproducts Theoretical Atom Economy (%)
N-Arylation (Ullmann) Piperidin-2-one, 1-Bromo-2-nitrobenzene, K₂CO₃1-(2-Nitrophenyl)piperidin-2-oneKBr, KHCO₃~55%
N-Arylation (Buchwald-Hartwig) Piperidin-2-one, 1-Bromo-2-nitrobenzene, NaOtBu1-(2-Nitrophenyl)piperidin-2-oneNaBr, tBuOH~60%
α-Acylation 1-(2-Nitrophenyl)piperidin-2-one, LDA, Acetyl ChlorideThis compoundLiCl, Diisopropylamine~80%

Note: The theoretical atom economy is an estimation and can vary based on the specific base and reaction stoichiometry used.

Use of Sustainable Reagents and Catalysts

The sustainability of a synthetic route is heavily influenced by the choice of reagents and catalysts. The principles of green chemistry advocate for the use of substances that are less hazardous to human health and the environment.

Sustainable Approaches for N-Arylation:

Catalyst Choice: While the Ullmann reaction uses copper, which is more abundant and less toxic than palladium, modern Buchwald-Hartwig amination protocols are being developed with very low catalyst loadings and with more sustainable, non-precious metal catalysts like nickel. The development of heterogeneous palladium catalysts, such as palladium on charcoal (Pd/C), offers the advantage of easier separation and recycling, contributing to a more sustainable process.

Solvent Choice: Traditional solvents for these coupling reactions, such as toluene and 1,4-dioxane, are being replaced by greener alternatives like cyclopentyl methyl ether (CPME) or even water, using micellar catalysis.

Sustainable Approaches for α-Acylation:

Base Selection: The use of strong, hazardous bases like LDA can be a drawback. Exploring the use of milder, solid-supported bases or catalytic amounts of a base in conjunction with a co-catalyst could be a more sustainable approach.

Acylating Agent: While acetyl chloride is a common and reactive acetylating agent, it is corrosive and releases HCl upon contact with moisture. Acetic anhydride is a less volatile alternative. Green chemistry principles would encourage exploring even more benign acetylating agents, potentially derived from renewable resources.

The following interactive data table provides an overview of sustainable alternatives for the proposed synthesis.

Reaction Step Conventional Reagent/Catalyst Sustainable Alternative Rationale for Sustainability
N-Arylation Homogeneous Palladium CatalystHeterogeneous Pd/C, Nickel-based catalystsEasier catalyst recovery and reuse, use of more abundant and less toxic metals.
N-Arylation Toluene, 1,4-DioxaneCyclopentyl methyl ether (CPME), Water (micellar catalysis)Reduced toxicity, improved biodegradability, potential for solvent recycling.
α-Acylation Lithium diisopropylamide (LDA)Solid-supported bases, catalytic base systemsReduced hazard, easier work-up, and potential for catalyst recycling.
α-Acylation Acetyl ChlorideAcetic Anhydride, bio-based acetylating agentsReduced volatility and corrosivity, potential use of renewable feedstocks.

Structural Elucidation Methodologies for 3 Acetyl 1 2 Nitrophenyl Piperidin 2 One

Comprehensive Spectroscopic Analysis Techniques

The definitive structure of 3-Acetyl-1-(2-nitrophenyl)piperidin-2-one would be established using a suite of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition and connectivity.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

FT-IR spectroscopy is a crucial first step in identifying the functional groups present in a molecule. By passing infrared radiation through a sample, the vibrations of chemical bonds (stretching, bending) can be observed at characteristic frequencies.

For this compound, the FT-IR spectrum would be expected to show key absorption bands corresponding to its constituent functional groups. A hypothetical data table of expected vibrational frequencies is presented below.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
C=O (Amide)Carbonyl Stretch1680 - 1630
C=O (Ketone)Carbonyl Stretch1725 - 1705
N-O (Nitro Group)Asymmetric Stretch1550 - 1475
N-O (Nitro Group)Symmetric Stretch1360 - 1290
C-N (Aromatic)Stretch1335 - 1250
C-H (Aromatic)Stretch3100 - 3000
C-H (Aliphatic)Stretch3000 - 2850

Analysis of the precise peak positions and intensities would provide strong evidence for the presence of the piperidin-2-one ring, the acetyl group, and the nitrophenyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum would show distinct signals for each unique proton in this compound. Key features to be analyzed would include the chemical shift (δ), the integration (number of protons), and the multiplicity (splitting pattern due to spin-spin coupling).

A table of predicted ¹H NMR signals is provided below, though experimental verification is necessary.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic Protons (Nitrophenyl)7.0 - 8.5Multiplets
Methine Proton (C3-H)3.5 - 4.5Doublet of doublets
Methylene Protons (Piperidine)1.5 - 3.0Multiplets
Methyl Protons (Acetyl)2.0 - 2.5Singlet

The exact chemical shifts and coupling constants (J values) would be critical for assigning the specific protons of the piperidine (B6355638) ring and the substitution pattern on the aromatic ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy probes the carbon atoms in the molecule, with each unique carbon atom giving a distinct signal. This technique is invaluable for determining the total number of carbon atoms and identifying the types of carbon present (e.g., C=O, aromatic C, aliphatic C).

The anticipated ¹³C NMR spectrum of this compound would display signals for all 13 carbon atoms.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)165 - 175
C=O (Ketone)190 - 210
Aromatic Carbons (Nitrophenyl)110 - 150
Methine Carbon (C3)40 - 60
Methylene Carbons (Piperidine)20 - 50
Methyl Carbon (Acetyl)20 - 30
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unambiguously assemble the molecular structure, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the piperidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the acetyl group to the piperidine ring and the nitrophenyl group to the nitrogen atom of the lactam.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural clues. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, allowing for the determination of the molecular formula (C₁₃H₁₄N₂O₄).

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) and various fragment ions. The fragmentation pattern would be characteristic of the structure, with expected cleavages occurring at the weaker bonds, such as the loss of the acetyl group or fragmentation of the piperidine ring.

A hypothetical table of key mass spectral fragments is shown below.

m/z ValuePossible Fragment Identity
[M]⁺Molecular Ion
[M - 43]⁺Loss of acetyl group (CH₃CO)
[M - NO₂]⁺Loss of nitro group
VariousFragments from piperidine ring cleavage

The collective and corroborative data from these spectroscopic techniques are indispensable for the complete and accurate structural elucidation of this compound. However, without access to the actual spectral data, this remains a theoretical outline of the analytical process.

Despite a comprehensive search for scientific literature, specific experimental data pertaining to the structural elucidation of this compound, including its Ultraviolet-Visible (UV-Vis) spectroscopy, X-ray crystallography, and elemental analysis, is not available in the public domain.

The inquiry for detailed research findings on the electronic transitions, solid-state molecular structure, and compositional verification for this particular chemical compound did not yield any specific scholarly articles or datasets. General information on related compounds, such as piperidine derivatives with different substitution patterns (e.g., 4-nitrophenyl), exists but does not provide the precise data required for this compound.

Consequently, the requested article with its detailed sections on structural elucidation methodologies and corresponding data tables cannot be generated at this time due to the absence of published research on this specific compound.

Computational and Theoretical Investigations of 3 Acetyl 1 2 Nitrophenyl Piperidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of 3-Acetyl-1-(2-nitrophenyl)piperidin-2-one. These computational methods provide insights into the electronic properties and behavior of the molecule at an atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For compounds analogous to this compound, DFT calculations, often using the B3LYP/6-311++G(d,p) level of theory, are employed to optimize the molecular structure and analyze its electronic properties.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors of a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to act as an electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive. mdpi.com

Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: The following table is illustrative of the types of data generated from DFT calculations for similar compounds, as specific values for this compound are not available in the cited literature.)

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the power of an atom to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Chemical Softness (S) 1/ηReciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω) χ²/2ηMeasures the propensity to accept electrons.

Ab Initio Molecular Orbital Calculations for Energetic Properties

Ab initio molecular orbital calculations, which are based on first principles without the inclusion of experimental data, are used to determine the energetic properties of molecules. These methods, including Hartree-Fock (HF) theory, provide valuable information on the total energy, heats of formation, and conformational energies of a compound. While specific ab initio studies on this compound are not detailed in the available literature, this methodology is routinely applied to similar heterocyclic systems to establish their thermodynamic stability and predict the most stable conformations.

Vibrational Frequency Analysis and Correlation with Experimental Spectra

Vibrational frequency analysis, typically performed using DFT or HF methods, calculates the vibrational modes of a molecule. The results are used to predict theoretical infrared (IR) and Raman spectra. researchgate.net These predicted spectra can be correlated with experimentally recorded spectra to confirm the molecular structure and assign specific vibrational bands to functional groups within the molecule. For instance, in related piperidin-4-one structures, DFT calculations have successfully assigned vibrational modes for C=O, C-N, N-H, and C-H stretching and bending, showing good agreement with experimental FT-IR and FT-Raman data. researchgate.net Such analysis helps to validate the computed geometry and provides a deeper understanding of the molecule's intramolecular dynamics.

Conformational Analysis and Energy Landscapes

The piperidine (B6355638) ring in this compound can adopt several conformations, such as chair, boat, or twist-boat forms. Conformational analysis is crucial for understanding the three-dimensional structure of the molecule, which in turn influences its physical properties and biological activity. Computational methods are used to explore the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers for interconversion between them. Studies on substituted piperidin-4-ones have shown that these compounds predominantly exist in a chair conformation, with bulky substituents occupying equatorial positions to minimize steric hindrance. asianpubs.org The presence of different substituents can, however, lead to distorted chair or boat conformations. asianpubs.orgnih.gov A detailed computational analysis would be required to determine the preferred conformation and the relative energies of the different conformers of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum.

Red regions: Indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack (nucleophilic centers). These are often found around electronegative atoms like oxygen and nitrogen.

Blue regions: Indicate areas of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack (electrophilic centers).

Green regions: Represent areas of neutral potential.

For molecules containing nitro and carbonyl groups, MEP maps typically show strong negative potential (red) around the oxygen atoms of these groups, identifying them as primary sites for interaction with electrophiles. nih.gov The map provides a clear, three-dimensional picture of the molecule's reactive surface, offering insights into its intermolecular interactions. researchgate.net

No publicly available research studies detailing the molecular dynamics (MD) simulations specifically for the compound this compound could be identified. As a result, a detailed discussion on its dynamic behavior, particularly in the context of protein interactions, cannot be provided at this time.

While computational and theoretical investigations are common for novel compounds, it appears that specific research focusing on the molecular dynamics of this compound has not been published or is not widely accessible. Molecular dynamics simulations are powerful tools for understanding the conformational changes, flexibility, and interaction patterns of a molecule over time. Such studies would typically provide insights into how this compound might bind to a biological target, the stability of such interactions, and the key residues involved.

Without specific studies, any discussion on this topic would be purely speculative and would not meet the required standards of scientific accuracy. Further research in this area would be necessary to elucidate the dynamic properties of this compound.

Analytical Methodologies for 3 Acetyl 1 2 Nitrophenyl Piperidin 2 One

Chromatographic Techniques for Purity Assessment, Separation, and Quantification

Chromatography is the cornerstone for assessing the purity, isolating, and quantifying 3-Acetyl-1-(2-nitrophenyl)piperidin-2-one. The selection of a specific technique is contingent on the analytical objective, whether it be routine purity checks, precise quantification, or monitoring the progress of a chemical synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the purity assessment and quantification of this compound due to its high resolution, sensitivity, and reproducibility. A reversed-phase HPLC method would be the most probable approach.

Method Parameters:

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for compounds of moderate polarity, providing a nonpolar stationary phase for effective separation. wiley-vch.de Column dimensions such as 4.6 mm x 250 mm with a 5 µm particle size are standard.

Mobile Phase: A gradient elution using a mixture of an aqueous component (like deionized water with a modifier such as 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent (typically acetonitrile or methanol) would be employed. wiley-vch.de The gradient would likely start with a higher proportion of the aqueous phase and ramp up to a higher concentration of the organic phase to elute the compound and any impurities of varying polarities.

Detection: The prominent nitrophenyl group in the molecule contains a strong chromophore, making UV-Vis detection highly effective. acs.org A photodiode array (PDA) detector would be advantageous, allowing for the monitoring of multiple wavelengths and an assessment of peak purity. Based on the UV-Vis spectra of similar nitrophenyl compounds, a primary detection wavelength would likely be set in the range of 254 nm to 350 nm. nih.govrsc.org

Quantification: For quantitative analysis, a calibration curve would be constructed by injecting standards of known concentrations and plotting the peak area against concentration. This allows for the precise determination of the compound's concentration in a sample.

Illustrative HPLC Data Table:

ParameterValue
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Retention Time~12.5 min
Purity (by area %)>98%

This table is a hypothetical representation based on typical HPLC parameters for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for confirming the identity and assessing the purity of volatile and thermally stable compounds. The suitability of GC-MS for this compound would depend on its thermal stability and volatility. Given its molecular weight and polar functional groups, it may require high temperatures to volatilize, which could risk thermal degradation.

Method Considerations:

Injection: A split/splitless injector would be used, with a high injector temperature (e.g., 250-280°C) to ensure rapid volatilization. google.com

Column: A capillary column with a nonpolar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), would be appropriate.

Mass Spectrometry: Electron Ionization (EI) at a standard energy of 70 eV would be used to generate a reproducible fragmentation pattern. google.com The resulting mass spectrum serves as a fingerprint for the molecule, allowing for structural elucidation and confirmation of its identity. Key fragments would be expected from the cleavage of the acetyl group, the nitrophenyl moiety, and fragmentation of the piperidinone ring. researchgate.net

Expected Mass Spectral Fragments (Hypothetical):

m/z (mass-to-charge ratio)Possible Fragment Identity
[M]+Molecular Ion
[M-43]+Loss of acetyl group (CH3CO)
[M-122]+Loss of nitrophenyl group (C6H4NO2)
VariousFragments from piperidinone ring cleavage

This table is an illustrative example of potential fragmentation patterns.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical synthesis in real-time. researchgate.net It is used to quickly determine the consumption of starting materials and the formation of the desired product.

Methodology:

Stationary Phase: Standard silica gel 60 F254 plates are typically used. ukessays.com The fluorescent indicator (F254) allows for the visualization of UV-active compounds, like the nitrophenyl-containing product, under a UV lamp (254 nm).

Mobile Phase: The choice of eluent is critical and depends on the polarity of the reactants and products. A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is common. researchgate.net The ratio is adjusted to achieve good separation, where the Rf (retention factor) values of the spots are ideally between 0.2 and 0.8. For nitrophenyl compounds, solvent systems such as benzene/petroleum ether/methanol have been reported.

Visualization: After development, the plate is dried and visualized under a UV lamp. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate the reaction's progress. Staining with reagents like potassium permanganate can also be used if the compounds are not UV-active. acs.org

Example TLC System:

ParameterDescription
Stationary PhaseSilica Gel 60 F254
Mobile PhaseEthyl Acetate / Hexanes (30:70 v/v)
VisualizationUV light at 254 nm

This table provides a typical example of a TLC system for organic synthesis monitoring.

Spectrophotometric Quantification Methods in Solution

UV-Visible spectrophotometry offers a simple and rapid method for the quantification of this compound in solution, provided it is the only absorbing species or that interfering substances can be accounted for. The method relies on the strong absorbance of the nitrophenyl chromophore.

The procedure involves measuring the absorbance of solutions at a specific wavelength (λmax), where the compound absorbs maximally. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. Nitrophenols and related compounds are known to have strong absorption in the UV-Vis region. nih.govnih.gov The exact λmax would need to be determined experimentally by scanning a dilute solution of the pure compound across a range of wavelengths (e.g., 200-500 nm). The absorbance of nitrophenyl compounds is often pH-sensitive; under basic conditions, deprotonation of a nearby acidic proton or interaction with the base can cause a bathochromic (red) shift to longer wavelengths, often around 400 nm. nih.govresearchgate.net

Quantification Procedure:

Determine the λmax of a pure sample of this compound in a suitable solvent (e.g., ethanol, acetonitrile, or an appropriate buffer).

Prepare a series of standard solutions of known concentrations.

Measure the absorbance of each standard solution at the λmax.

Construct a calibration curve by plotting absorbance versus concentration.

Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.

Hypothetical Spectrophotometric Data:

ParameterValue
SolventEthanol
λmax~265 nm (neutral)
Molar Absorptivity (ε)~10,000 - 15,000 L mol-1 cm-1
Linearity Range1 - 20 µg/mL
Correlation Coefficient (R²)>0.999

This table represents plausible spectrophotometric characteristics for a nitrophenyl-containing compound.

Development and Validation of Analytical Methods for Detection in Complex Matrices

Detecting and quantifying this compound in complex matrices, such as biological fluids or environmental samples, requires more sophisticated method development and validation to ensure accuracy and reliability. jddtonline.info The primary challenge is to isolate the analyte from interfering matrix components.

Method Development Strategy:

Define Analytical Objectives: The first step is to define the purpose of the method, including the required sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy, and precision. emerypharma.compharmaguideline.com

Sample Preparation: This is a critical step to remove matrix interferences.

Liquid-Liquid Extraction (LLE): Utilizes two immiscible solvents to partition the analyte from the aqueous matrix into an organic solvent based on its solubility.

Solid-Phase Extraction (SPE): A more modern and often more efficient technique where the sample is passed through a cartridge containing a solid adsorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent.

Chromatographic Analysis: HPLC coupled with a highly selective detector like a mass spectrometer (LC-MS) is often the method of choice for complex matrices due to its superior specificity and sensitivity compared to UV detection.

Method Validation: The developed method must be rigorously validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). jddtonline.info Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity and Range: Demonstrating a direct proportional relationship between concentration and response over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision).

LOD & LOQ: The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Illustrative Validation Parameters Table:

Validation ParameterAcceptance Criteria (Typical)
Linearity (R²)≥ 0.995
Accuracy (Recovery %)80 - 120%
Precision (RSD %)≤ 15%
SpecificityNo interference at the retention time of the analyte
RobustnessNo significant impact on results from minor changes

This table outlines common acceptance criteria for the validation of an analytical method.

Potential Academic and Research Applications of 3 Acetyl 1 2 Nitrophenyl Piperidin 2 One

Role as a Key Intermediate in the Synthesis of More Complex Heterocyclic Structures

The structure of 3-Acetyl-1-(2-nitrophenyl)piperidin-2-one makes it a valuable intermediate for the synthesis of a variety of more complex heterocyclic compounds. The presence of multiple reactive sites—the acetyl group, the lactam functionality, and the nitro group—allows for a range of chemical transformations, leading to the construction of fused heterocyclic systems.

The acetyl group at the 3-position can serve as a handle for various condensation reactions. For instance, it can react with hydrazines or substituted hydrazines to form pyrazole (B372694) rings fused to the piperidinone core. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazole-fused derivatives. The enolizable nature of the acetyl group also allows for its participation in reactions like the Vilsmeier-Haack reaction to introduce a formyl group, which can then be used for further cyclizations.

The lactam ring itself can undergo various modifications. Reduction of the lactam carbonyl would lead to the corresponding piperidine (B6355638) derivative, which could then be functionalized further. The nitro group on the phenyl ring is another key functional group that can be readily reduced to an amino group. This amino group can then participate in intramolecular cyclization reactions, for example, with the acetyl group or a derivative thereof, to form tricyclic heterocyclic systems.

The synthetic utility of similar acetyl-substituted heterocycles has been demonstrated in the literature. For instance, 3-acetyl-6-bromo-2H-chromen-2-one has been utilized as a precursor for the synthesis of a variety of fused heterocycles with potential biological activities. mdpi.com This highlights the potential of the acetyl group in this compound to be a versatile starting point for the construction of novel molecular architectures.

Table 1: Potential Heterocyclic Systems Derived from this compound

Reagent/ConditionResulting Heterocyclic System
Hydrazine hydratePyrazolo[3,4-b]piperidin-2-one derivative
Substituted hydrazinesN-substituted pyrazolo[3,4-b]piperidin-2-one derivatives
Hydroxylamine hydrochlorideIsoxazolo[5,4-b]piperidin-2-one derivative
Vilsmeier-Haack reagentFormyl derivative for further cyclizations
Reduction of nitro group1-(2-aminophenyl)-3-acetylpiperidin-2-one
Intramolecular cyclization of the amino derivativeFused quinoxaline (B1680401) or other nitrogen-containing heterocycles

Utilization as a Privileged Scaffold for Designing Novel Bioactive Compounds

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. nih.gov Many approved drugs and clinical candidates contain a piperidine moiety, highlighting its importance in the design of bioactive compounds. mdpi.com The benzoylpiperidine fragment, a related structure, is also considered a privileged structure in the design of atypical antipsychotic agents. nih.gov

The compound this compound can be considered a decorated privileged scaffold. The piperidin-2-one core provides a rigid three-dimensional structure that can be appropriately substituted to interact with biological targets. The acetyl and nitrophenyl groups offer points for diversification, allowing for the generation of a library of analogues with varying steric and electronic properties.

The diverse biological activities reported for various piperidine and piperidinone derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, suggest that derivatives of this compound could also exhibit interesting pharmacological profiles. nih.gov For example, novel 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines have shown significant bioactivity. nih.gov The synthesis of new heterocyclic compounds from chalcones, which are α,β-unsaturated ketones, has also yielded compounds with a wide range of biological activities. rdd.edu.iq

The general approach would involve modifying the acetyl and nitrophenyl groups to optimize interactions with a specific biological target. For example, the acetyl group could be converted to other functional groups, or the phenyl ring could be further substituted to enhance binding affinity and selectivity.

Application as a Chemical Probe for Elucidating Biological Pathways (Mechanistic Research)

A chemical probe is a small molecule that is used to study and manipulate a biological system, such as a protein or a biological pathway. The design of a chemical probe requires a molecule with high potency and selectivity for its target. While there is no direct evidence of this compound being used as a chemical probe, its structure suggests potential for such applications.

If a derivative of this compound is found to have a specific biological activity, it could be further developed into a chemical probe. For instance, if a particular analogue shows potent and selective inhibition of a specific enzyme, it could be used to study the role of that enzyme in cellular processes. The nitrophenyl group could be a useful handle for introducing reporter tags, such as fluorescent dyes or affinity labels, which would allow for the visualization and identification of the biological target.

The development of chemical probes often involves the synthesis of a focused library of compounds to establish a clear structure-activity relationship (SAR). The versatile chemistry of this compound would be advantageous in this context, allowing for the systematic modification of the molecule to probe its interactions with a biological target.

Contribution to the Development of New Reagents or Catalysts

The structural features of this compound also suggest its potential as a precursor for the development of new reagents or catalysts. The piperidine scaffold is known to be a component of some organocatalysts. For example, piperidine itself is a widely used basic catalyst in organic synthesis.

Derivatives of this compound, particularly after modification of the functional groups, could be explored as chiral ligands for asymmetric catalysis. The rigid piperidinone core could provide a well-defined steric environment, which is crucial for achieving high enantioselectivity. The nitrogen and oxygen atoms in the molecule could act as coordination sites for metal catalysts.

Furthermore, the synthesis of novel heterocyclic compounds derived from this intermediate could lead to the discovery of new classes of organocatalysts or ligands. The exploration of the reactivity of this compound and its derivatives could open up new avenues in the development of synthetic methodologies.

Challenges and Future Directions in 3 Acetyl 1 2 Nitrophenyl Piperidin 2 One Research

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge for any novel compound is the development of efficient and sustainable synthetic routes. For 3-Acetyl-1-(2-nitrophenyl)piperidin-2-one, future research would likely focus on multi-component reactions or catalytic strategies to construct the substituted piperidinone core in a single step. Green chemistry principles, such as the use of non-toxic solvents and catalysts, would be a key consideration.

Deeper Mechanistic Elucidation of Biological Activities at Molecular and Cellular Levels

Should initial screenings reveal any biological activity for this compound, a significant future direction would be to understand its mechanism of action. This would involve identifying its molecular targets and elucidating its effects on cellular pathways. Techniques such as proteomics, genomics, and cell-based assays would be instrumental in this phase of research.

Advanced Computational Modeling for Predictive Design and Target Identification

In the absence of extensive experimental data, computational modeling offers a powerful tool for predicting the properties and potential biological targets of this compound. Molecular docking studies could be employed to screen for potential protein binding partners, while quantum mechanical calculations could provide insights into its electronic properties and reactivity. This in silico approach can guide future experimental work and aid in the design of more potent derivatives.

Exploration of Novel Chemical Transformations and Derivatization Routes

The chemical structure of this compound presents several opportunities for chemical modification. The acetyl and nitro groups, as well as the piperidinone ring, are all amenable to a variety of chemical transformations. Future research could explore the synthesis of a library of derivatives to establish structure-activity relationships (SAR). This would be crucial for optimizing any observed biological activity.

Integration of Multidisciplinary Approaches for Holistic Understanding

A comprehensive understanding of this compound will require a multidisciplinary approach. Collaboration between synthetic chemists, pharmacologists, computational chemists, and biologists will be essential to fully characterize its chemical, physical, and biological properties. This integrated approach will be key to unlocking the potential of this and other novel chemical entities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.